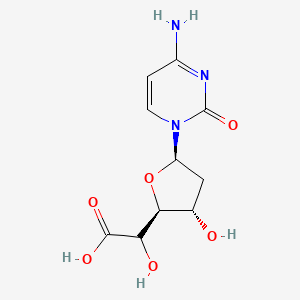

5'-Carboxy-2'-deoxycytidine

Descripción general

Descripción

5’-Carboxy-2’-deoxycytidine (5-Carboxy-dCTP) is a dCTP analog that has been found to play a role in epigenetic regulation . The carboxylic acid in the compound can be used as a crosslinker to react with amine-containing compounds and surfaces in the presence of an activating agent such as EDC .

Synthesis Analysis

An efficient P(V)-N activation strategy has been developed for the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates . This method has also been optimized for gram-scale synthesis of the corresponding parent nucleosides from 2’-deoxythymidine .Molecular Structure Analysis

The molecular formula of 5’-Carboxy-2’-deoxycytidine is C10H13N3O6 . It has a molecular weight of 271.23 g/mol . The compound is solid, white to off-white in color, and soluble in water and methanol .Chemical Reactions Analysis

The chemical reactivity of new cytosine nucleobases, including 5’-Carboxy-2’-deoxycytidine, has been studied. These studies have investigated their sensitivity towards oxidation and deamination . C-C bond cleavage reactions of 5’-Carboxy-2’-deoxycytidine require the presence of high concentrations of thiols and are acid-catalyzed .Physical And Chemical Properties Analysis

5’-Carboxy-2’-deoxycytidine has spectroscopic properties with λ max 280 nm, ε 7.6 L mmol-1 cm-1 (Tris-HCl pH 7.5) . It is soluble in water and methanol .Aplicaciones Científicas De Investigación

Formation and Biological Consequences

5-Formyl-2'-deoxycytidine (5fdC) is a naturally occurring nucleobase in DNA, formed through the oxidation of 5-methylcytosine (5mdC) by ten-eleven translocation enzymes (TET). It can further convert to 5-carboxylcytosine (5cadC). Both 5fdC and 5cadC play a role in the TET-mediated DNA demethylation pathway and influence the structure, stability, and genetic expression of genomic DNA (Zhang & Zhou, 2019).

DNA Duplex and Triplex Stabilization

The synthesis and properties of oligodeoxynucleotides containing 5-carboxy-2'-deoxycytidine (dC(COO-)) have been explored. These compounds show potential in stabilizing duplexes and triplexes of DNA, which is essential for understanding DNA interactions and mechanisms (Sumino et al., 2008).

Epigenetic DNA Modifications in Malignant Cell Lines

Studies on a broad spectrum of epigenetic DNA modifications, including 5-carboxy-2'-deoxycytidine, in various human malignant and normal cell lines have shown that these modifications significantly differ between malignant and normal cells. This insight is crucial for understanding the emergence of different cancer cell types and their epigenetic profiles (Foksinski et al., 2017).

Quantification of DNA Methylation and Oxidized Derivatives

The quantification of 5-methyl-2'-deoxycytidine and its oxidized derivatives, including 5-carboxy-dC (ca5dC), in mammalian cells provides valuable information regarding cellular states and fates. Advanced LC-MS methods have enabled reliable quantification of these modifications, which is vital for studying cellular processes and disease states (Traube et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2S,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18)/t4-,6+,7?,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WARPDVDUSAVJDM-WJJYBJGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Carboxy-2'-deoxycytidine | |

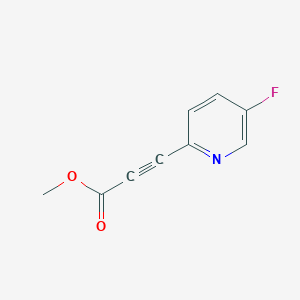

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1436328.png)